molecular formula C17H19ClN4O4 B8176180 Thalidomide-piperazine (hydrochloride)

Thalidomide-piperazine (hydrochloride)

Cat. No.: B8176180
M. Wt: 378.8 g/mol
InChI Key: GZNLORFTQXVXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-piperazine (hydrochloride) is a compound that combines the pharmacological properties of thalidomide and piperazine. Thalidomide, originally introduced as a sedative, gained notoriety for its teratogenic effects but has since been repurposed for its immunomodulatory and anti-inflammatory properties. Piperazine, on the other hand, is a nitrogen-containing heterocycle widely used in medicinal chemistry for its anthelmintic properties and as a building block in drug synthesis. The combination of these two compounds aims to harness their therapeutic potentials, particularly in the treatment of diseases like multiple myeloma and leprosy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide-piperazine (hydrochloride) typically involves the following steps:

    Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization.

    Piperazine Introduction: Piperazine is introduced through a nucleophilic substitution reaction, where thalidomide is reacted with piperazine under basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the thalidomide-piperazine compound with hydrochloric acid.

Industrial Production Methods: Industrial production methods for thalidomide-piperazine (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Types of Reactions:

    Oxidation: Thalidomide-piperazine (hydrochloride) can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group in thalidomide, converting it to an amine.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing conditions.

    Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.

Major Products:

Scientific Research Applications

Thalidomide-piperazine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thalidomide-piperazine (hydrochloride) involves multiple pathways:

Comparison with Similar Compounds

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.

    Pomalidomide: Another thalidomide analog with potent anti-inflammatory and anti-cancer activities.

    Piperazine Derivatives: Compounds like imatinib and sildenafil, which contain the piperazine moiety and are used in cancer and erectile dysfunction treatments, respectively.

Uniqueness: Thalidomide-piperazine (hydrochloride) is unique due to its combined properties of thalidomide and piperazine, offering a dual mechanism of action that targets both immune modulation and parasitic infections.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4.ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;/h1-2,9,13,18H,3-8H2,(H,19,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNLORFTQXVXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.